![molecular formula C19H16N2O6S B2478908 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide CAS No. 896318-05-1](/img/structure/B2478908.png)

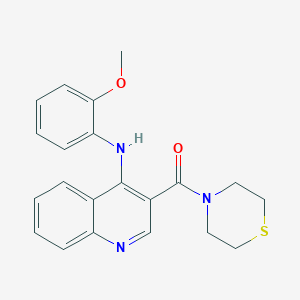

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Kinetics of Condensation Reactions

- The kinetics of condensation of derivatives like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide with other compounds have been studied. For example, Knoppová et al. (1975) investigated the condensation kinetics of similar sulfone derivatives, which is relevant for understanding chemical reaction mechanisms and rates (Knoppová, Jurášek, Kovác, & Guttmann, 1975).

Nanoparticle Synthesis and Characterization

- This compound derivatives have been used in the synthesis and characterization of nanoparticles. For instance, Saeed et al. (2013) synthesized and characterized nickel(II) complexes using similar compounds (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Evaluation

- Some derivatives have been evaluated for their antibacterial properties. Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized a series of derivatives and tested them for antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Inhibition of Enzymatic Activity

- Research by Vrbanová et al. (1994) and Breier et al. (1996) has shown that certain furylethylene derivatives, which are structurally similar to this compound, can inhibit (Na/K)-ATPase, an enzyme crucial for cellular function. These studies provide insight into potential biochemical applications or implications of such compounds (Vrbanová, Stankovičová, Dočolomanský, Štefko, Ziegelhöffer, & Breier, 1994); (Breier, Vrbanová, Dočolomanský, Boháčová, & Ziegelhöffer, 1996).

Chemical Synthesis and Molecular Docking

- The compound has been used in chemical synthesis processes and molecular docking studies, such as in the development of new antimycobacterial agents, demonstrating its utility in drug discovery and development (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).

Polymer Catalysis

- Yang, Xiong, and Chen (2017) studied the installation of heterocyclic units in phosphine-sulfonate ligands, a field relevant to the manipulation of polymer branching density in polymerization processes. This demonstrates the role such compounds can play in advanced materials science (Yang, Xiong, & Chen, 2017).

Mechanism of Action

Target of Action

Furan derivatives, a key structural component of this compound, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes . The nitro group and the benzene sulfonyl group in the compound may also contribute to its biological activity.

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c22-19(14-8-10-15(11-9-14)21(23)24)20-13-18(17-7-4-12-27-17)28(25,26)16-5-2-1-3-6-16/h1-12,18H,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQGNWIKDZWAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)

![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2478830.png)

![Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2478833.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2478834.png)

![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide](/img/structure/B2478849.png)